molecular formula C13H11NO2 B2771581 (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester CAS No. 41109-94-8

(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester

Cat. No. B2771581
CAS RN: 41109-94-8
M. Wt: 213.236
InChI Key: IWGMHVHTDDLNEA-LRELXJSQSA-N
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Description

“(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” is a chemical compound with the molecular formula C12H12O2 . It is a type of ester, which are widely distributed in natural products, pharmaceuticals, and fine chemicals .


Synthesis Analysis

The synthesis of esters like “this compound” can be achieved through various methods. One traditional method is the Fisher esterification, which involves the dehydrative coupling of carboxylic acids with alcohols . Another method involves the interconversion of carboxylic acid derivatives, such as acylation of alcohols with acid halides or acid anhydrides, transesterification, and alcoholysis of amides . Recently, photo-induced transformations have gained attention in synthetic organic chemistry, and many research groups have shown interest in the synthesis of esters by photocatalytic strategies .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 188.223 Da .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of chemical reactions. The reaction mechanisms mainly involve single electron transfer, energy transfer, or other radical procedures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound has a molecular weight of 188.223 Da .

Scientific Research Applications

Catalytic Reactions

  • Asymmetric Cyclodimerization : The compound was utilized in a catalytic system involving Ni(acac)2 / Et2AlOEt / L-Threophos for asymmetric cyclodimerization. This reaction achieved a 92% conversion, with the main product being (Z)-3-carbomethoxy 4-(2-carbomethoxy vinyl) cyclohexen. The enantiomeric excess was determined using chiral HPLC and NMR methods (Masotti, Peiffer, Siv, Valls, & Faure, 2010).

Synthetic Chemistry

  • Synthesis of Unsaturated Carboxylic Acid Derivatives : A process was developed for synthesizing 2E,4E unsaturated carboxylic acid derivatives from dienes. This involved the transformation of terminal 1,3-dienes to (E)-2-phenylsulfonyl 1,3-dienes, followed by the addition of a carboxy anion equivalent and elimination of benzenesulfonic acid (Plobeck & Baeckvall, 1991).

  • Conversion of Molecular Dissymmetry : This compound has been studied in palladium-catalyzed hydrogenation, revealing insights into the conversion of molecular dissymmetry into centrodissymmetry. This process is used to determine the absolute configuration of allenes (Crombie, Jenkins, & Roblin, 1975).

Photochemical Studies

  • Effect of Lewis and Broensted Acids on Photoisomerization : The impact of Lewis and Broensted acids on the photoisomerization of conjugated butenoic and dienoic esters was examined. This study provided methods for the preparation of specific isomers and insights into the photoequilibrium dynamics of these compounds (Lewis, Howard, Barancyk, & Oxman, 1986).

  • Adsorption Dynamics on TiO2 : A theoretical analysis was conducted on the adsorption of derivatives of this compound on clean and water-covered anatase (101) surfaces of TiO2. This study provided information on energy level matching and the effect of ligand substitution and water co-adsorption on the dynamics of adsorption (Manzhos, Segawa, & Yamashita, 2012).

Metabolic Products and Biochemistry

  • Metabolic Products from Microorganisms : Compounds related to (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester were isolated from Streptomyces sp., leading to the identification of new phenylpentadienamides. These compounds were characterized using electrospray and tandem MS, and HPLC/MS, contributing to our understanding of microbial metabolites (Potterat, Zähner, Metzger, & Freund, 1994).

Future Directions

The future directions in the research and application of “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” and similar esters could involve the development of more efficient synthesis methods, exploration of new reaction mechanisms, and investigation of their potential applications in various fields .

properties

IUPAC Name

methyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12(10-14)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3/b8-5+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGMHVHTDDLNEA-LRELXJSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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